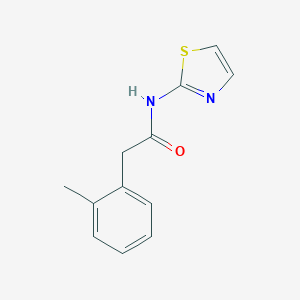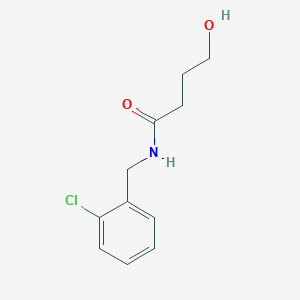
N-(2-chlorobenzyl)-4-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-hydroxybutanamide, commonly known as Chlorbutol, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and alcohol. Chlorbutol has been found to have various biochemical and physiological effects and has been used in different research studies.
Wirkmechanismus
The mechanism of action of Chlorbutol is not well understood. It is believed to act by disrupting the cell membrane of microorganisms, leading to their death. Chlorbutol has also been found to have anesthetic properties, which may be due to its ability to inhibit the action of certain neurotransmitters.
Biochemical and Physiological Effects:
Chlorbutol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a useful preservative in pharmaceuticals and personal care products. Chlorbutol has also been found to have anesthetic properties, which may be useful in certain medical procedures.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorbutol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been found to be effective against a wide range of microorganisms. However, Chlorbutol has some limitations. It may not be effective against all types of microorganisms, and its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for research on Chlorbutol. One area of research could be to investigate its mechanism of action in more detail. Another area of research could be to explore its potential as an anesthetic agent. Additionally, Chlorbutol could be used as a starting material for the synthesis of new chemical compounds with potential therapeutic properties.
Synthesemethoden
Chlorbutol is synthesized by reacting 2-chlorobenzyl chloride with 4-hydroxybutyric acid in the presence of a base such as potassium hydroxide. The reaction takes place at a moderate temperature and yields Chlorbutol as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Chlorbutol has been used in various scientific research studies. It has been found to have antibacterial, antifungal, and anesthetic properties. Chlorbutol has been used as a preservative in pharmaceuticals, cosmetics, and personal care products. It has also been used in the synthesis of other chemical compounds.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C11H14ClNO2/c12-10-5-2-1-4-9(10)8-13-11(15)6-3-7-14/h1-2,4-5,14H,3,6-8H2,(H,13,15) |
InChI-Schlüssel |
PMXFUBJYXVYRPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCO)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)


![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)


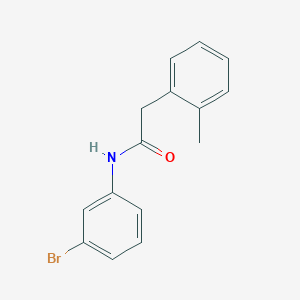
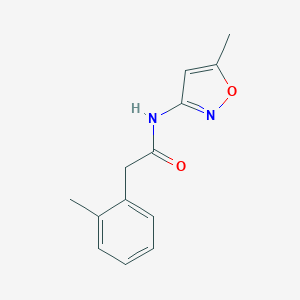

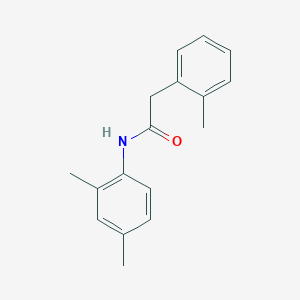
![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)
